![molecular formula C15H22N2OS B5622104 (3R*,4S*)-1-[3-(ethylthio)propanoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5622104.png)
(3R*,4S*)-1-[3-(ethylthio)propanoyl]-4-phenylpyrrolidin-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of related pyrrolidine compounds involves intricate chemical processes, such as thermal elimination of sulfur dioxide to obtain 3,4-dimethylenepyrrolidines, which are crucial precursors in developing complex pyrrolidine derivatives. This method demonstrates the versatility and complexity of synthesizing such compounds (Ottenbrite, Chin, & Alston, 1987).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including those similar to "(3R*,4S*)-1-[3-(ethylthio)propanoyl]-4-phenylpyrrolidin-3-amine," is often confirmed through techniques like X-ray diffraction. These studies reveal the crystalline structure and the stereochemistry of the compound, providing insights into its three-dimensional conformation and the arrangement of its atoms in space (Nadaf et al., 2019).
Chemical Reactions and Properties
Pyrrolidine derivatives participate in various chemical reactions, such as coupling with amines, leading to the formation of functionalized pyrroles or iminopyrrolizines. These reactions are pivotal for the modification and functionalization of the pyrrolidine core, tailoring its chemical properties for specific applications (Trofimov et al., 2007).
properties
IUPAC Name |
1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-3-ethylsulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-2-19-9-8-15(18)17-10-13(14(16)11-17)12-6-4-3-5-7-12/h3-7,13-14H,2,8-11,16H2,1H3/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOLMKQNYVVIKB-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(=O)N1CC(C(C1)N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSCCC(=O)N1C[C@@H]([C@H](C1)N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4S*)-1-[3-(ethylthio)propanoyl]-4-phenylpyrrolidin-3-amine |
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